1-(chloromethoxy)-4-methoxybenzene
Overview
Description
1-(chloromethoxy)-4-methoxybenzene: is an organic compound with the molecular formula C8H9ClO2 It is a derivative of benzene, where the benzene ring is substituted with a chloromethoxy group at the first position and a methoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloromethoxy)-4-methoxybenzene typically involves the chloromethylation of 4-methoxyphenol. This can be achieved through the reaction of 4-methoxyphenol with formaldehyde and hydrochloric acid, followed by chlorination. The reaction conditions usually require a catalyst such as zinc chloride to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 1-(chloromethoxy)-4-methoxybenzene can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing chloromethoxy group.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones under specific conditions.
Reduction Reactions: The compound can be reduced to form benzene derivatives with different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated or demethoxylated benzene derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(chloromethoxy)-4-methoxybenzene involves its interaction with various molecular targets. The chloromethoxy group can act as an electrophile, facilitating nucleophilic attack by other molecules. The methoxy group can donate electron density to the benzene ring, influencing the reactivity of the compound. These interactions can lead to the formation of various reaction intermediates and products, depending on the specific conditions and reagents used.
Comparison with Similar Compounds
- Benzene, 1-(methoxymethoxy)-4-methoxy-
- Benzene, 1-(chloromethoxy)-3-methoxy-
- Benzene, 1-(chloromethoxy)-2-methoxy-
Comparison:
- 1-(chloromethoxy)-4-methoxybenzene is unique due to the specific positioning of the chloromethoxy and methoxy groups, which influences its reactivity and chemical properties.
- Compared to its analogs, it may exhibit different reactivity patterns in substitution and oxidation reactions due to the electronic effects of the substituents.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(chloromethoxy)-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-7-2-4-8(5-3-7)11-6-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTVKDSEUGMERN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455349 | |
Record name | Benzene, 1-(chloromethoxy)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35657-08-0 | |
Record name | Benzene, 1-(chloromethoxy)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloromethoxy)-4-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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